
Methyl alpha-D-maltoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl alpha-D-maltoside is a glycoside compound derived from maltose, a disaccharide composed of two glucose units. It is characterized by the presence of a methyl group attached to the alpha position of the glucose unit. This compound is known for its role in various biochemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Methyl alpha-D-maltoside can be synthesized through the glycosylation of maltose with methanol in the presence of an acid catalyst. The reaction typically involves heating maltose with methanol and an acid such as hydrochloric acid or sulfuric acid. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale glycosylation processes. These processes are designed to ensure high efficiency and purity of the final product. The use of continuous reactors and advanced purification techniques, such as chromatography, helps in achieving the desired quality and quantity of this compound.
化学反应分析
Types of Reactions
Methyl alpha-D-maltoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
科学研究应用
Methyl alpha-D-maltoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of glycosylation and carbohydrate chemistry.
Biology: It serves as a substrate for enzymes involved in carbohydrate metabolism and transport.
Medicine: It is used in the development of drug delivery systems and as a stabilizer for therapeutic proteins.
Industry: It is employed in the formulation of detergents and surfactants for various industrial applications.
作用机制
The mechanism of action of methyl alpha-D-maltoside involves its interaction with specific molecular targets and pathways. In biological systems, it binds to carbohydrate-binding proteins and enzymes, influencing their activity. The compound can modulate the transport and metabolism of carbohydrates, thereby affecting cellular processes.
相似化合物的比较
Methyl alpha-D-maltoside can be compared with other glycosides such as:
Methyl alpha-D-glucopyranoside: Similar in structure but differs in the glycosidic linkage.
Methyl beta-D-maltoside: Differs in the anomeric configuration (beta instead of alpha).
5-Thiomaltose: Contains a sulfur atom in place of an oxygen atom in the glycosidic bond.
These compounds share some properties with this compound but also exhibit unique characteristics that make them suitable for specific applications.
属性
分子式 |
C13H24O11 |
|---|---|
分子量 |
356.32 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7+,8-,9-,10-,11-,12+,13-/m1/s1 |
InChI 键 |
FHNIYFZSHCGBPP-GQMWFRSDSA-N |
手性 SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
规范 SMILES |
COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



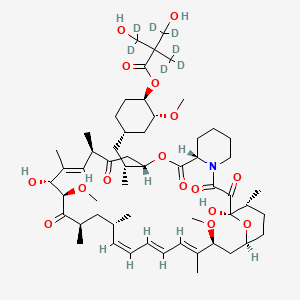
![(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B12428643.png)
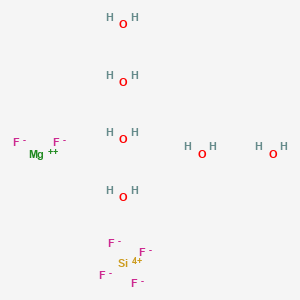
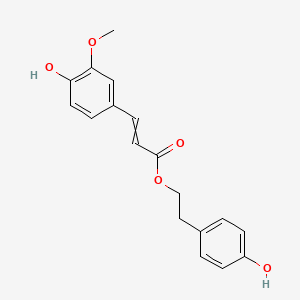
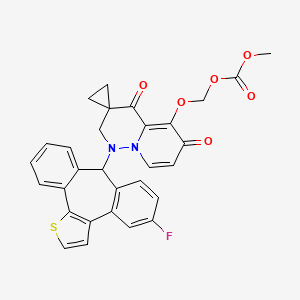
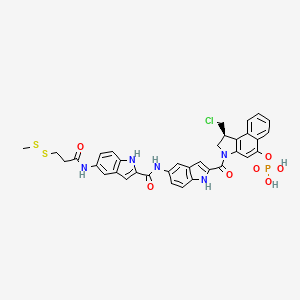
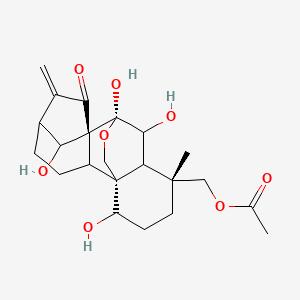
![2-[[4-(trifluoromethyl)phenyl]methyl]-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B12428667.png)
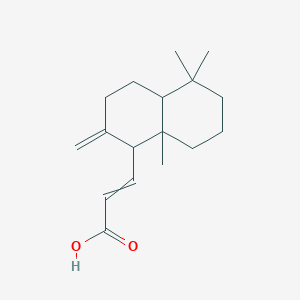
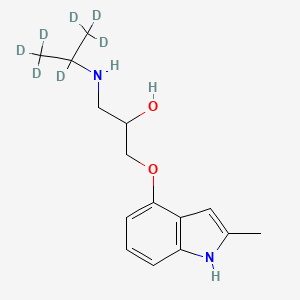
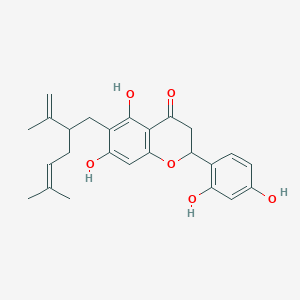

![3,4,5,7-tetradeuterio-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B12428683.png)
